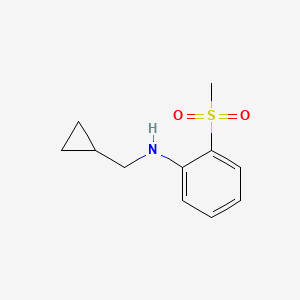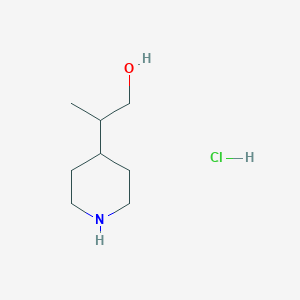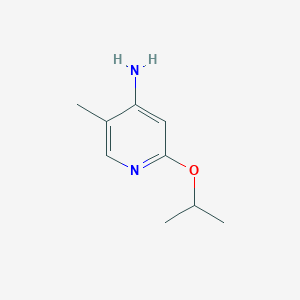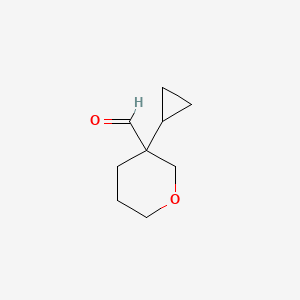
(Pyridin-4-yl)methyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-4-yl)methyl chloroformate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis as a reagent for introducing the chloroformate group into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Pyridin-4-yl)methyl chloroformate can be synthesized through various methods. One common approach involves the reaction of pyridine-4-methanol with phosgene (COCl2) in the presence of a base such as triethylamine . The reaction typically occurs under an inert atmosphere at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Pyridin-4-yl)methyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form pyridine-4-methanol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs in aqueous conditions, often under acidic or basic catalysis.
Major Products Formed
Scientific Research Applications
(Pyridin-4-yl)methyl chloroformate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Similar in structure but lacks the chloroformate group.
Pyridine-4-methanol: The precursor to (Pyridin-4-yl)methyl chloroformate.
Pyridine-4-carbonyl chloride: Another derivative of pyridine used in organic synthesis.
Uniqueness
This compound is unique due to its chloroformate group, which makes it a versatile reagent for introducing the chloroformate functionality into various molecules . This property distinguishes it from other pyridine derivatives and expands its utility in organic synthesis .
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
pyridin-4-ylmethyl carbonochloridate |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-1-3-9-4-2-6/h1-4H,5H2 |
InChI Key |
VXSZRHMTLXXFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13295488.png)

![4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13295497.png)


![2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13295500.png)






![6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13295557.png)
